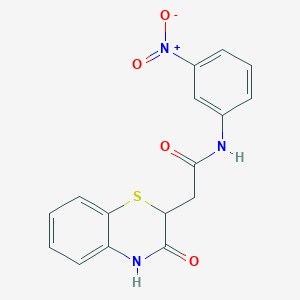
N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment and other diseases.
- Molecular Formula: C16H13N3O4S
- Molecular Weight: 343.4 g/mol
- CAS Number: 353261-57-1
Anticancer Properties
Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. A study focusing on similar compounds found that they can inhibit histone deacetylases (HDACs), which are implicated in the regulation of gene expression related to cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
The mechanism by which this compound exerts its biological effects may involve:
- HDAC Inhibition: Similar compounds have shown to bind to the active site of HDACs, leading to their inhibition and subsequent alteration in gene expression .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that benzothiazine derivatives can induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .
Study on HDAC Inhibition
In a study examining the effects of various benzothiazine derivatives on HDAC activity, it was found that compounds with a nitrophenyl group displayed enhanced inhibitory effects compared to their non-nitro counterparts. This suggests that the presence of the nitrophenyl moiety is crucial for biological activity and could be a target for further modifications to enhance potency .
Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines showed that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. These results were corroborated by flow cytometry analyses which demonstrated increased apoptosis rates in treated cells compared to controls .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLKLKYTLZZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














